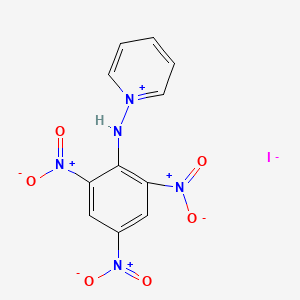
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the trinitroanilino group in the molecule imparts unique chemical properties, making it a subject of interest for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide typically involves the reaction of 2,4,6-trinitroaniline with pyridine in the presence of an iodinating agent. The reaction conditions often include:
Solvent: Common solvents like acetonitrile or ethanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinium salts.
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its possible use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide involves its interaction with molecular targets through its nitro and pyridinium groups. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,4,6-Trinitroanilino)pyridinium chloride
- 1-(2,4,6-Trinitroanilino)pyridinium bromide
- 1-(2,4,6-Trinitroanilino)pyridinium sulfate
Uniqueness
1-(2,4,6-Trinitroanilino)pyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and overall chemical behavior compared to its chloride, bromide, and sulfate counterparts.
Eigenschaften
CAS-Nummer |
6295-88-1 |
|---|---|
Molekularformel |
C11H8IN5O6 |
Molekulargewicht |
433.12 g/mol |
IUPAC-Name |
N-(2,4,6-trinitrophenyl)pyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C11H8N5O6.HI/c17-14(18)8-6-9(15(19)20)11(10(7-8)16(21)22)12-13-4-2-1-3-5-13;/h1-7,12H;1H/q+1;/p-1 |
InChI-Schlüssel |
PAZNBHHHZFOXRZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=[N+](C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


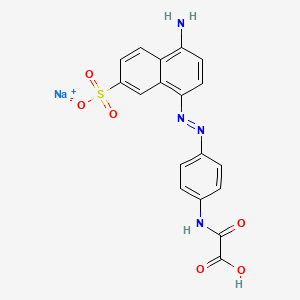
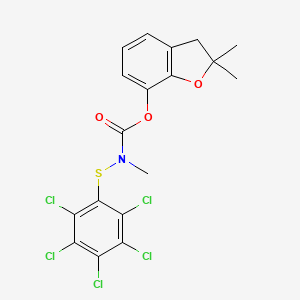
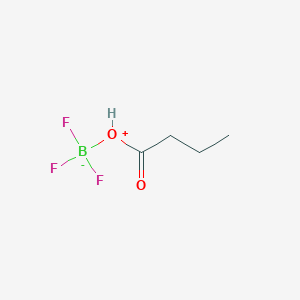
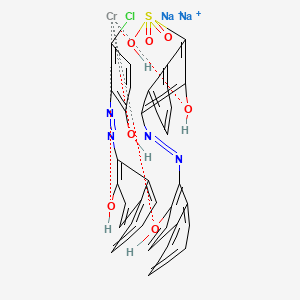
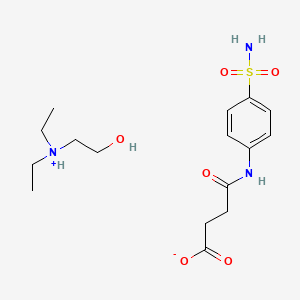

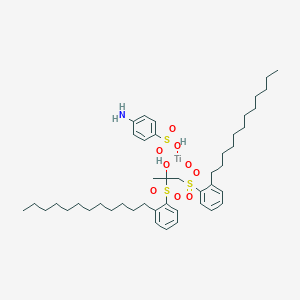
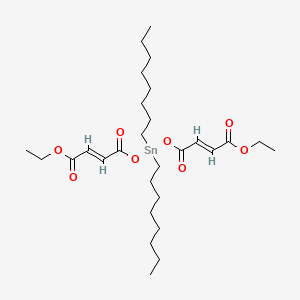
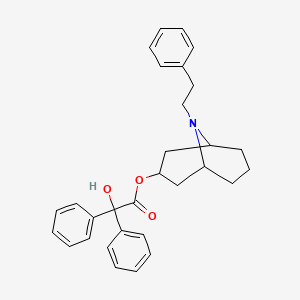
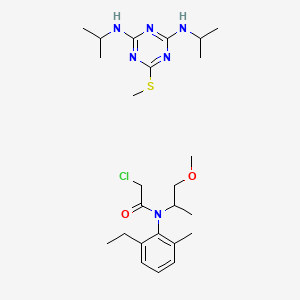
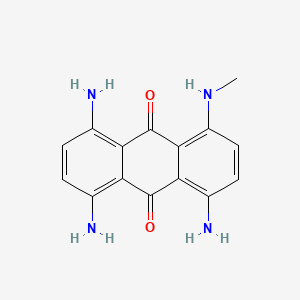
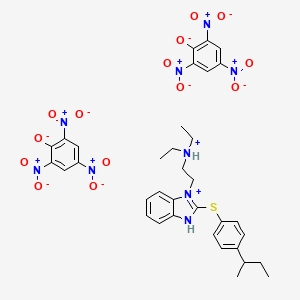
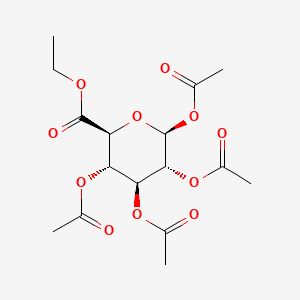
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
